molecular formula C8H9ClN2OS B1391393 N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1177273-68-5

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B1391393
M. Wt: 216.69 g/mol
InChI Key: USMYACZFCOKNCP-UHFFFAOYSA-N
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Description

“N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride” is likely a compound that contains a furylmethyl group attached to a thiazol-2-amine structure. Furylmethyl refers to a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a methyl group attached. Thiazol-2-amine is a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furylmethyl group and a 1,3-thiazol-2-amine group. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

This compound, like other furylmethyl and 1,3-thiazol-2-amine derivatives, would be expected to undergo a variety of chemical reactions. These could include reactions with electrophiles and nucleophiles, as well as various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furylmethyl and 1,3-thiazol-2-amine groups could impact its solubility, melting point, and boiling point .

Scientific Research Applications

Anti-Inflammatory Activity

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, a category that includes N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, have been studied for their anti-inflammatory activities. These compounds, especially N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, showed potent anti-inflammatory action by directly inhibiting 5-lipoxygenase (LOX), an enzyme crucial in leukotrienes synthesis involved in inflammatory diseases like asthma and rheumatoid arthritis (Suh et al., 2012).

Antifungal Properties

Research into the antifungal properties of N-(2-furylmethyl)-1,3-thiazol-2-amine derivatives has indicated significant activity against dermatophytes. Compounds like N-(4-bromophenyl)-N-(2-furylmethyl)amine and N-(4-chlorophenyl)-N-(2-furylmethyl)amine have shown notable effectiveness in this area (Suvire et al., 2006).

Synthesis and Chemical Properties

Studies have also focused on the synthesis of various derivatives of N-(2-furylmethyl)-1,3-thiazol-2-amine and their chemical properties. These include investigations into the synthesis of new N-Benzyl-or N-(2-Furylmethyl)cinnamamides and their spectral analysis, providing insights into their potential applications in various fields of chemistry and pharmacology (Barajas et al., 2008).

Antioxidant Properties

Novel thiazole derivatives, including variants of N-(2-furylmethyl)-1,3-thiazol-2-amine, have been synthesized and evaluated for their antioxidant properties. These compounds have shown potent antioxidant activity, indicating their potential utility in addressing oxidative stress-related disorders (Jaishree et al., 2012).

Safety And Hazards

As with any chemical compound, handling “N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride” would require appropriate safety precautions. This could include wearing personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS.ClH/c1-2-7(11-4-1)6-10-8-9-3-5-12-8;/h1-5H,6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMYACZFCOKNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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